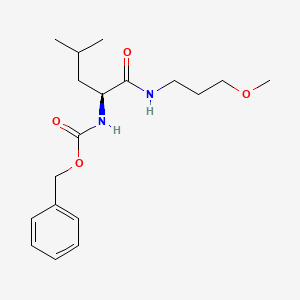
(S)-Benzyl (1-((3-methoxypropyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a carbamate derivative, which are organic compounds derived from carbamic acid. The structure suggests that it contains a benzyl group, a carbamate group, a 3-methoxypropylamino group, and a 4-methylpentan-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The molecule would contain a total of several bonds, including non-H bonds, multiple bonds, rotatable bonds, double bonds, carbamate(s) (aliphatic), secondary amine(s) (aliphatic), and ether(s) (aliphatic) .Chemical Reactions Analysis
Carbamates, in general, are known to undergo a variety of chemical reactions. They can react with amines to form ureas, and they can also undergo hydrolysis to form alcohols and isocyanates .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, 3-methoxypropylamine, a potential component of this compound, has a molecular weight of 89.14 g/mol, a boiling point of 117-118 °C/733 mmHg, and a density of 0.874 g/mL at 25 °C .Applications De Recherche Scientifique
Radiotherapy Dosimetry
This compound has been utilized in the development of polymer-gel dosimeters, specifically the NMPAGAT-LiCl dosimeter, for 3-D dose measurements in radiotherapy . The addition of lithium chloride (LiCl) to the dosimeter formulation enhances its dose–response performance, making it a valuable tool for ensuring accurate delivery of radiation doses to tumors while sparing healthy tissues.
Enzyme Inhibition
Derivatives of benzenesulfonamide, which include compounds like 3-methoxypropyl benzenesulfonamide, have been extensively studied for their potential as enzyme inhibitors. These compounds can be modified to target specific enzymes, offering a pathway for the development of new therapeutic agents.
Antibiotic Adjuvants
The structural analogs of this compound have shown promise as antibiotic adjuvants. For instance, tobramycin benzyl ether, a related compound, has been found to sensitize multidrug-resistant Gram-negative bacteria to antibiotics like rifampicin, highlighting the potential of these compounds in combating antibiotic resistance .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is critical for their biological activity. Techniques like X-ray crystallography are used to determine the arrangement of atoms within the molecules, which is essential for understanding their interaction with biological targets.
Chemical Reactions Analysis
These compounds participate in various chemical reactions, particularly in the context of enzyme inhibition. Their reactivity is explored to design more effective inhibitors for enzymes such as kynurenine 3-hydroxylase and carbonic anhydrase.
Organic Synthesis
The compound’s derivatives are used in organic synthesis, where different functional groups are introduced to enhance properties and target specificity. This is crucial for the synthesis of compounds with specific biological activities.
Safety and Hazards
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-(3-methoxypropylamino)-4-methyl-1-oxopentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4/c1-14(2)12-16(17(21)19-10-7-11-23-3)20-18(22)24-13-15-8-5-4-6-9-15/h4-6,8-9,14,16H,7,10-13H2,1-3H3,(H,19,21)(H,20,22)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHSBLWRRRVSFO-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCCOC)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Benzyl (1-((3-methoxypropyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2589990.png)
![Ethyl 4-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2589992.png)
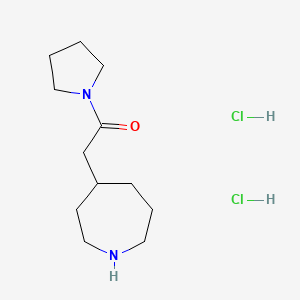
![2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B2589994.png)
![1-[3-(Aminomethyl)phenyl]azepan-2-one hydrochloride](/img/structure/B2589996.png)
![2-(4-Methylbenzyl)-1,3-dioxo-1,2,3,5,6,7-hexahydropyrrolo[1,2-c]pyrimidine-4-carbonitrile](/img/structure/B2589997.png)
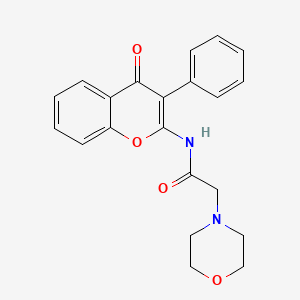

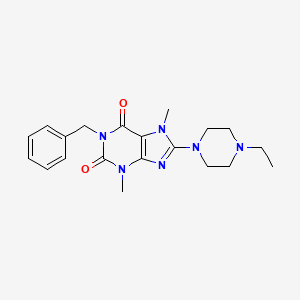
![6-Ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2590005.png)

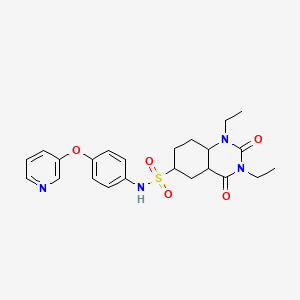
![N-(5-chloro-2-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2590011.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-2-thiophen-2-ylquinoline-4-carboxamide](/img/structure/B2590013.png)